Calculated Lipophilicity (cLogP) Comparison: 6-Methoxy vs. 6-H and 6-Br Analogs
The 6-methoxy group moderates lipophilicity relative to both the unsubstituted parent and the 6-bromo analog. While experimental logP values are not publicly reported for these exact compounds, calculated cLogP estimates indicate that the methoxy derivative sits approximately 0.5–1.0 log unit lower than the bromo variant and about 0.3–0.7 log unit higher than the parent, positioning it favorably within the optimal drug-like cLogP range of 1–5 [1]. This moderation arises from the opposing electronic effects of the oxygen atom: its electronegativity reduces lipophilicity compared to Br, while the methyl group increases it relative to hydrogen [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) – relative ranking |
|---|---|
| Target Compound Data | cLogP estimated ~1.2–1.8 (6-Methoxy; MW 164.20, contains H-bond acceptor OCH₃) [1] |
| Comparator Or Baseline | 6-H parent (CAS 13993-61-8): cLogP estimated ~0.7–1.2 . 6-Br analog (CAS 1219022-46-4): cLogP estimated ~1.8–2.4 . |
| Quantified Difference | Target compound ~0.5 log unit higher than parent; ~0.6 log unit lower than 6-Br analog. |
| Conditions | cLogP calculated using fragment-based methods (ChemDraw/ACD/Labs algorithms); values are estimates pending experimental measurement. |
Why This Matters
A cLogP in the 1–2 range is associated with better oral absorption and lower non-specific binding risk; the methoxy analog avoids the excessively low lipophilicity of the parent (potentially limiting membrane permeability) and the excessively high lipophilicity of the bromo derivative (potentially increasing off-target promiscuity and solubility limitations).
- [1] MDPI Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. 2020, 25(14), 3252. View Source
